5-Phenylmorpholin-2-one
Overview
Description
5-Phenylmorpholin-2-one, also known as ®-5-Phenylmorpholin-2-one hydrochloride, is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 213.66 . This compound is often used in research and development .
Synthesis Analysis
The synthesis of 5-Phenylmorpholin-2-one involves diastereoselective Mannich-type reactions of aldehydes, 2-furylboronic acid, and the chiral amine template . The adducts from these reactions have been used in the synthesis of a series of enantiomerically pure D-α-amino acids .Molecular Structure Analysis
The crystal structure of N-propynoyl-(5R)-5-phenylmorpholin-2-one, a derivative of 5-Phenylmorpholin-2-one, has been studied . The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10-6-11-9 (7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m0./s1 .Chemical Reactions Analysis
Iminium ions derived from 5-Phenylmorpholin-2-one undergo diastereoselective Strecker reactions using copper (I) cyanide and anhydrous hydrochloric acid . The major adducts from these reactions may be degraded to D-α-amino acids .Physical And Chemical Properties Analysis
5-Phenylmorpholin-2-one is a solid compound . It has a molecular weight of 213.66 and its linear formula is C10H11NO2 .Scientific Research Applications
1. Cycloaddition Chemistry
5-Phenylmorpholin-2-one has been studied for its reactivity in cycloaddition chemistry. Chen, Gan, and Harwood (2008) found that N-Propynoyl and N-Propenoyl derivatives of 5-Phenylmorpholin-2-one undergo cycloaddition with aromatic azides. This results in the formation of triazoles and diastereoisomerically pure aziridines, indicating potential applications in synthetic chemistry (Chen, Gan, & Harwood, 2008).
2. Anticancer and DNA Binding Agents
Gupta et al. (2016) explored derivatives of 5-Phenylmorpholin-2-one in the context of anticancer, antibacterial, and DNA binding applications. They conducted eco-sustainable synthesis of these derivatives and found certain compounds to exhibit greater anticancer and antibacterial potency than standard reference compounds, along with a strong DNA binding capacity (Gupta et al., 2016).
3. Apoptosis Induction in Cancer Treatment
Research by Cai, Drewe, and Kasibhatla (2006) on apoptosis inducers revealed the potential of 5-Phenylmorpholin-2-one derivatives in anticancer drug research. They identified small molecules, including N-phenyl nicotinamides and others, as apoptosis inducers, which were further investigated for their anticancer activity (Cai, Drewe, & Kasibhatla, 2006).
4. DNA Binding and Antimicrobial Activities
Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole or formazan moieties. These compounds demonstrated promising antimicrobial and anti-cancer activities, along with DNA binding capabilities, suggesting their potential use in pharmaceutical applications (Farghaly et al., 2020).
5. Antidepressant Activity
Xiao Xin (2007) studied the antidepressant activity of 2-Aryl-3-methyl-5-phenylmorpholine Hydrochloride, indicating potential application in the treatment of depression (Xiao Xin, 2007).
Future Directions
Nitrogen-containing heterocycles such as morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates . Therefore, the future directions for 5-Phenylmorpholin-2-one could involve its use in the synthesis of biologically active substances and as a substrate for functionalized polymers .
properties
IUPAC Name |
5-phenylmorpholin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFJFAHHKICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575739 | |
Record name | 5-Phenylmorpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylmorpholin-2-one | |
CAS RN |
134872-85-8 | |
Record name | 5-Phenylmorpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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